molecular formula C13H14N2 B3060883 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbonitrile CAS No. 97315-60-1

1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbonitrile

Cat. No.: B3060883
CAS No.: 97315-60-1
M. Wt: 198.26 g/mol
InChI Key: BXODSMVXUSYGPD-UHFFFAOYSA-N
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Description

1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbonitrile is a specialized julolidine-based building block prized for its strong electron-accepting properties and rigid, planar structure. The julolidine moiety is a fused ring system that functions as a powerful electron-donor, locking the nitrogen lone pair into conjugation with the aromatic ring, leading to enhanced electron-donating strength and unusual reactivity . When coupled with the electron-withdrawing nitrile group, this structure creates a pronounced "push-pull" system ideal for developing materials with significant nonlinear optical (NLO) properties and intramolecular charge transfer (ICT) . This compound serves as a key precursor in the synthesis of advanced organic materials and functional dyes. Its primary research applications include the development of solvatochromic dyes, fluorescent probes for sensing metal ions or measuring cell-membrane viscosity, and red emitters in Organic Light-Emitting Diodes (OLEDs) . The strong electronic-donating nature of the julolidine unit makes it an excellent candidate for creating chelating sensors and compounds exhibiting Excited-State Intramolecular Proton Transfer (ESIPT) . Researchers value this carbonitrile derivative for its role in constructing low-band-gap chromophores with large Stokes shifts and its potential in probing microenvironments and solvation dynamics. Please note: This product is for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-9-10-7-11-3-1-5-15-6-2-4-12(8-10)13(11)15/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXODSMVXUSYGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20242864
Record name 1H,5H-Benzo(ij)quinolizine-9-carbonitrile, 2,3,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20242864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97315-60-1
Record name 1H,5H-Benzo(ij)quinolizine-9-carbonitrile, 2,3,6,7-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097315601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H,5H-Benzo(ij)quinolizine-9-carbonitrile, 2,3,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20242864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of tetrahydroquinoline with 1-bromo-3-chloropropane under heating conditions, followed by treatment with hydrochloric acid and water to remove excess reagents . The remaining product is then extracted using ether and purified.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbonitrile can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield fully saturated compounds.

Scientific Research Applications

1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural and Physical Properties of Comparable Compounds
Compound Name Core Structure Substituents Melting Point (°C) Key Applications Reference
1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbonitrile Hexahydropyrido[3,2,1-ij]quinoline -C≡N at C9 Not reported NIR imaging, fluorophores
6-Amino-9,10-dimethoxy-3,3-dimethyl-pyrimido[2,1-a]isoquinoline-7-carbonitrile Pyrimido[2,1-a]isoquinoline -C≡N at C7, -NH₂, -OCH₃ 252–253 Antimicrobial agents
9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline Tetrahydro-pyrido[3,2,1-ij]quinoline -Br at C9 Not reported Synthetic intermediate for dyes
2-(1,3-Benzodioxol-5-yl)-triazolo-pyrimido-pyrido[2,1-a]isoquinoline-1-carbonitrile Triazolo-pyrimido-pyrido[2,1-a]isoquinoline -C≡N at C1, -OCH₂O- 176 Antitumor agents

Biological Activity

1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbonitrile (CAS No: 97315-60-1) is a member of the quinoline family known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurodegenerative diseases and inflammation-related disorders.

  • Molecular Formula : C13H14N2
  • Molecular Weight : 214.27 g/mol
  • CAS Number : 97315-60-1
  • Purity : ≥95%
PropertyValue
Molecular FormulaC13H14N2
Molecular Weight214.27 g/mol
CAS Number97315-60-1
Purity≥95%

Anticholinesterase Activity

Recent studies have highlighted the potential of hexahydropyridoquinoline derivatives as acetylcholinesterase (AChE) inhibitors. AChE is a critical enzyme involved in the breakdown of the neurotransmitter acetylcholine, and its inhibition is considered beneficial in treating Alzheimer's disease.

  • Study Findings : Compounds derived from hexahydropyridoquinoline exhibited varying degrees of AChE inhibition. For instance, one study reported IC50 values for specific derivatives ranging from 0.033 μM to 0.177 μM against AChE .

Anti-inflammatory Properties

Hexahydropyridoquinoline compounds have shown significant anti-inflammatory effects. In vitro studies indicated that these compounds can inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS).

  • Case Study : In a study evaluating the anti-inflammatory activity of several hexahydroquinoline derivatives, compound 3e was identified as particularly effective in reducing transforming growth factor-beta 1 (TGF-β1) levels and increasing complement proteins C3 and C9 after lipopolysaccharide (LPS) induction .

Cytotoxicity Assessment

Cytotoxicity assays using the MTT method demonstrated that some derivatives of hexahydropyridoquinoline possess low cytotoxic effects on various cell lines. The three least cytotoxic compounds were selected for further biological evaluation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been crucial in understanding how modifications to the hexahydropyridoquinoline structure affect its biological activity:

  • Key Modifications : The introduction of different functional groups has been shown to enhance or reduce AChE inhibitory activity.
ModificationEffect on Activity
Hydroxyl GroupIncreased AChE inhibition
Methyl SubstitutionEnhanced anti-inflammatory properties

Q & A

What are the established synthetic routes for 1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbonitrile, and how can reaction yields be optimized?

Basic Research Focus
The compound is synthesized via the Vilsmeier-Haack reaction, where 1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline is treated with a POCl₃-DMF complex to introduce the aldehyde group, followed by cyanation. Key steps include maintaining anhydrous conditions and a nitrogen atmosphere to prevent side reactions . Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of starting material to POCl₃) and reaction time (1–2 hours at 0°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Yields exceeding 90% are achievable with rigorous exclusion of moisture .

How should researchers resolve discrepancies in spectral data (e.g., NMR, HRMS) during structural characterization?

Advanced Research Focus
Discrepancies in NMR or HRMS data may arise from residual solvents, tautomerism, or dynamic effects. For example, the aldehyde proton in the intermediate 1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde appears as a singlet at δ 8.07 ppm in CDCl₃, but solvent interactions or impurities can shift this signal . Validate data by:

  • Repeating measurements in deuterated DMSO or with added D₂O to suppress exchange broadening.
  • Comparing experimental HRMS with theoretical m/z values (e.g., [M+H]⁺ for C₁₅H₂₁N₂: 229.16992 ).
  • Using complementary techniques like X-ray crystallography (via SHELX refinement ) to confirm bond connectivity.

What mechanistic insights underpin the catalytic synthesis of pyrido[3,2,1-ij]quinoline derivatives?

Advanced Research Focus
Palladium-catalyzed coupling (e.g., with iodoquinolines and acetylenes) proceeds via oxidative addition of Pd⁰ to the C–I bond, followed by alkyne insertion and reductive elimination. Key intermediates include Pd–π-alkyne complexes, stabilized by ligands like PPh₃. Copper iodide accelerates transmetallation steps, while Et₃N neutralizes HI byproducts. Post-hydrogenation with Lindlar catalyst selectively reduces alkynes to cis-alkenes, critical for functionalizing the core structure . Monitor reaction progress via TLC or in situ IR to optimize catalyst loading (5–10 mol% Pd) and temperature (60–80°C).

How can this compound be applied in designing far-red fluorescent probes for biological imaging?

Advanced Research Focus
The rigid pyrido[3,2,1-ij]quinoline core enables conjugation with fluorophores (e.g., naphthalene derivatives) for red-shifted emission (λₑₘ > 650 nm). Synthesize probes by coupling the aldehyde intermediate (e.g., 1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde) with activated aromatic amines via Schiff base formation. Purify via HPLC (C18 column, acetonitrile/water gradient) and validate photostability under physiological conditions. Applications include pancreatic cancer imaging, where low autofluorescence and deep tissue penetration are critical .

What computational methods are suitable for modeling the electronic properties of this heterocycle?

Advanced Research Focus
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts HOMO-LUMO gaps and charge distribution, aiding in understanding reactivity and fluorescence. Solvent effects (e.g., PCM model for DMSO) improve accuracy for biological applications. Molecular docking (AutoDock Vina) can simulate interactions with targets like serotonin receptors, guiding structure-activity relationship (SAR) studies .

How can researchers address challenges in crystallizing derivatives of this compound?

Advanced Research Focus
Crystallization issues (e.g., polymorphism, twinning) are mitigated by:

  • Screening solvent systems (e.g., slow evaporation in EtOH/CHCl₃).
  • Seeding with microcrystals of analogous structures (e.g., 6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives ).
  • Using SHELXD for twin refinement and SHELXL for high-resolution data (R-factor < 5%) .

What strategies improve the scalability of multi-step syntheses involving this compound?

Basic Research Focus
Scale-up requires:

  • Flow chemistry for exothermic steps (e.g., Vilsmeier-Haack reaction) to enhance heat dissipation.
  • Catalytic recycling (e.g., Pd/C filtration) to reduce costs.
  • Process analytical technology (PAT) for real-time monitoring of intermediates .

How does the compound’s electronic structure influence its biological activity?

Advanced Research Focus
The electron-deficient carbonitrile group enhances binding to enzymatic pockets (e.g., SMN–RNAP II interactions) via dipole interactions. SAR studies reveal that methylation at the 1,7-positions (e.g., 1,1,7,7-tetramethyljulolidine analogs ) increases lipophilicity, improving blood-brain barrier penetration. Validate using in vitro assays (e.g., IC₅₀ measurements) and molecular dynamics simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbonitrile
Reactant of Route 2
Reactant of Route 2
1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbonitrile

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